molecular formula C16H19BO2 B3046336 4'-Tert-butylbiphenyl-2-ylboronic acid CAS No. 1228458-46-5

4'-Tert-butylbiphenyl-2-ylboronic acid

Cat. No. B3046336
CAS RN: 1228458-46-5
M. Wt: 254.1
InChI Key: MHASLDKIIDDISL-UHFFFAOYSA-N
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Description

4’-Tert-butylbiphenyl-2-ylboronic acid is a type of boronic acid derivative. It has a linear formula of (CH3)3CC6H4B(OH)2 . It is used in research and development but not for medicinal or household use .


Synthesis Analysis

Borinic acids, such as 4’-Tert-butylbiphenyl-2-ylboronic acid, are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of 4’-Tert-butylbiphenyl-2-ylboronic acid is characterized by a boron atom bonded to two hydroxyl groups and a phenyl ring substituted with a tert-butyl group . The molecular weight is 178.04 .


Physical And Chemical Properties Analysis

4’-Tert-butylbiphenyl-2-ylboronic acid is a solid substance . It has a melting point of 191-196 °C .

Advantages and Limitations for Lab Experiments

4'-Tert-butylbiphenyl-2-ylboronic acid has several advantages for use in laboratory experiments. It is a colorless solid with a melting point of 108°C, making it easy to handle and store. Additionally, it has a wide range of applications in the fields of organic synthesis, material science, and biochemistry.
However, there are some limitations to the use of this compound in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light and air, and has a low solubility in organic solvents.

Future Directions

The potential applications of 4'-Tert-butylbiphenyl-2-ylboronic acid are vast and its use as a therapeutic agent and a molecular scaffold for drug design is an area of active research. Additionally, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential use in the synthesis of organic compounds and as an organic catalyst in various organic synthesis reactions. Finally, research into the development of new methods for the synthesis of this compound is needed to improve the efficiency and cost-effectiveness of the synthesis process.

Scientific Research Applications

4'-Tert-butylbiphenyl-2-ylboronic acid has been studied extensively for its potential use in the development of therapeutic agents and its ability to act as a molecular scaffold for drug design. It has been used as a ligand in coordination chemistry to form complexes with transition metals, and has been studied as a potential inhibitor of enzymes and other proteins. Additionally, this compound has been used in the synthesis of organic compounds, and as an organic catalyst in various organic synthesis reactions.

Safety and Hazards

4’-Tert-butylbiphenyl-2-ylboronic acid is classified as Aquatic Chronic 4 according to the hazard classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

[2-(4-tert-butylphenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17(18)19/h4-11,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHASLDKIIDDISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC=C(C=C2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192488
Record name B-[4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228458-46-5
Record name B-[4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228458-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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